molecular formula C9H7ClO3 B1525917 Methyl 4-chloro-2-formylbenzoate CAS No. 1001336-16-8

Methyl 4-chloro-2-formylbenzoate

Cat. No.: B1525917
CAS No.: 1001336-16-8
M. Wt: 198.6 g/mol
InChI Key: SXBBGDXVOZYMEK-UHFFFAOYSA-N
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Description

Significance of Methyl 4-chloro-2-formylbenzoate as a Building Block in Advanced Organic Synthesis

The strategic placement of the formyl, chloro, and methyl ester functionalities on the benzene (B151609) ring makes this compound a highly versatile precursor in organic synthesis. The aldehyde group can readily participate in a variety of reactions, including nucleophilic additions, condensations, and oxidations, to introduce new functional groups and build molecular complexity. The chlorine atom, a halogen, can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. chemicalbook.com The methyl ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

The interplay of these reactive sites allows for sequential and regioselective modifications, enabling the construction of intricate molecular architectures from a relatively simple starting material. This controlled reactivity is a key reason for its significance as a building block in the synthesis of complex organic molecules.

Role of Formylbenzoate Derivatives in Medicinal Chemistry and Materials Science

Formylbenzoate derivatives, the broader class of compounds to which this compound belongs, have demonstrated significant potential in both medicinal chemistry and materials science. In medicinal chemistry, the formyl group can be a key pharmacophore or a synthetic handle to introduce other biologically active moieties. For instance, derivatives of methyl 3-formylbenzoate have been used in the preparation of compounds with potential as protease inhibitors and anti-diabetic agents. sigmaaldrich.comsigmaaldrich.com Formazan derivatives, synthesized from benzaldehyde (B42025) precursors, have shown a wide range of biological activities, including anticonvulsant, antibacterial, and antiviral properties. nih.gov

In the realm of materials science, formylbenzoate derivatives are utilized in the synthesis of novel materials with specific optical or electronic properties. For example, they can serve as precursors for the synthesis of porphyrins, which have applications in areas such as photodynamic therapy and catalysis. sigmaaldrich.comsigmaaldrich.com The ability to precisely control the structure of these molecules allows for the fine-tuning of their material properties.

Overview of Research Trajectories for Halogenated Aromatic Aldehydes and Esters in Complex Molecule Synthesis

The field of organic synthesis is continually seeking new and efficient methods for the construction of complex molecules. Halogenated aromatic aldehydes and esters, like this compound, are at the forefront of this research. Current research trajectories focus on several key areas:

Development of Novel Catalytic Methods: A major focus is on the development of new and more efficient catalytic systems for the functionalization of these compounds. This includes the use of transition metal catalysts, such as palladium, for cross-coupling reactions, and the exploration of organocatalysis for milder and more environmentally friendly transformations. researchgate.net

Late-Stage Functionalization: Researchers are increasingly interested in using these building blocks for the late-stage functionalization of complex molecules, such as natural products and drug candidates. acs.org This approach allows for the rapid generation of analogues with modified properties, accelerating the drug discovery process.

Synthesis of Heterocyclic Compounds: Halogenated aromatic aldehydes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. acs.org Research is focused on developing new annulation strategies to construct these ring systems with high efficiency and selectivity.

The continued exploration of the reactivity and applications of halogenated aromatic aldehydes and esters will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with important biological and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBBGDXVOZYMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001336-16-8
Record name methyl 4-chloro-2-formylbenzoate
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Synthetic Methodologies for Methyl 4 Chloro 2 Formylbenzoate and Analogues

Established Synthetic Routes to Methyl 4-chloro-2-formylbenzoate

Esterification and Functional Group Interconversion Strategies for this compound

The preparation of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid, 4-chloro-2-formylbenzoic acid. The Fischer esterification is a classic and widely used method for this transformation. nagwa.comchemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps. First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. Treatment of 4-chloro-2-formylbenzoic acid with thionyl chloride (SOCl₂) can convert the carboxylic acid into its corresponding acyl chloride. libretexts.org This intermediate is highly reactive and readily undergoes nucleophilic substitution with methanol to produce this compound. This method is often advantageous when the direct esterification is sluggish or gives low yields. researchgate.net

Multi-step Synthesis from Precursors like 4-chloro-2-aminobenzoic acid

A multi-step synthesis route can be employed starting from readily available precursors like 4-chloro-2-aminobenzoic acid. While direct conversion is not straightforward, a plausible synthetic sequence would involve several key functional group transformations.

One potential pathway begins with the diazotization of the amino group in 4-chloro-2-aminobenzoic acid using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions. For instance, a Sandmeyer-type reaction could be employed to introduce a different functional group at the 2-position, which could then be further manipulated to an aldehyde.

However, a more direct, albeit still multi-step, approach might involve protecting the carboxylic acid group, for example as a methyl ester, prior to modification of the other substituents. For instance, 4-chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid in a multi-step process. sigmaaldrich.com This intermediate can then undergo further reactions, such as oxidation of the methyl group to an aldehyde, to yield the target compound.

A related synthesis described in the literature involves the preparation of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid. google.com This process includes the formation of an amide bond and subsequent reduction of a nitro group, highlighting the types of transformations that are common in the synthesis of complex substituted benzoic acids. While not a direct synthesis of this compound, the strategies employed are relevant to the manipulation of functional groups on a substituted benzoic acid core.

Palladium-catalyzed Carbonylation Approaches for Methyl 3-chloro-4-formylbenzoate (analogue)

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of esters from aryl halides. researchgate.netnih.gov This methodology is particularly useful for introducing a carbonyl group and can be applied to the synthesis of analogues like Methyl 3-chloro-4-formylbenzoate. A typical reaction involves treating an aryl bromide, such as 4-bromo-2-chlorobenzaldehyde (B143073), with carbon monoxide (CO) and methanol in the presence of a palladium catalyst and a base. chemicalbook.com

A specific example for the synthesis of Methyl 3-chloro-4-formylbenzoate involves the reaction of 4-bromo-2-chlorobenzaldehyde with methanol, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, and triethylamine (B128534) as the base, under a carbon monoxide atmosphere. chemicalbook.com This reaction proceeds at an elevated temperature (e.g., 60 °C) and can provide the desired product in good yield. chemicalbook.com

The catalytic cycle for this type of reaction generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladium-acyl complex. Subsequent nucleophilic attack by the alcohol (methanol) on the acyl-palladium intermediate, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the ester product. nih.gov The use of specialized ligands, such as Xantphos, can facilitate these reactions at atmospheric pressure. nih.gov

Novel and Green Synthetic Approaches for this compound

Catalytic Oxidations for Formyl Group Introduction (e.g., from Methyl 4-methylbenzoate to Methyl 4-formylbenzoate)

One method for this transformation is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis of the resulting benzylic bromide. For example, Methyl 3-chloro-4-methylbenzoate can be treated with NBS and benzoic peroxyanhydride to form Methyl 4-(dibromomethyl)-3-chlorobenzoate, which can then be hydrolyzed to the aldehyde. amazonaws.com

More direct catalytic oxidation methods are also being developed. These often involve the use of metal catalysts and an oxidizing agent to achieve the selective oxidation of the methyl group. These methods are considered "greener" as they can avoid the use of stoichiometric and often hazardous reagents like bromine.

Chemo- and Regioselective Synthesis of Benzoate (B1203000) Derivatives with Aldehyde Functionalities

The synthesis of highly functionalized benzoate derivatives often requires careful control of chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of substitution). youtube.comnih.govnih.gov

Chemoselectivity is crucial when a molecule contains multiple reactive sites. For example, in a molecule with both a ketone and an ester, a reagent like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone without affecting the ester, demonstrating chemoselectivity. youtube.com In the context of this compound, a synthetic strategy might require a reaction that targets one functional group while leaving the others intact.

Regioselectivity refers to the preferential reaction at one position over another. youtube.com For instance, the formylation of a substituted benzoate must be directed to the desired position. Directed ortho-metalation is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the aromatic ring coordinates to a metalating agent (like an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting aryl-metal species can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. amazonaws.com

The use of advanced organometallic reagents, such as TMPMgCl·LiCl and TMPZnCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidide), allows for highly regio- and chemoselective metalations of sensitive substrates like chloropyrazines, which can then be functionalized. nih.gov Similar strategies could be adapted for the regioselective functionalization of chlorobenzoate derivatives.

The table below summarizes the synthetic methodologies discussed:

Methodology Starting Material (Example) Key Reagents/Catalysts Product (Example) Reference
Fischer Esterification4-chloro-2-formylbenzoic acidMethanol, H₂SO₄ (catalyst)This compound nagwa.com, chemguide.co.uk, masterorganicchemistry.com
Acyl Chloride Formation & Esterification4-chloro-2-formylbenzoic acidSOCl₂, then MethanolThis compound libretexts.org
Palladium-catalyzed Carbonylation4-bromo-2-chlorobenzaldehydeCO, Methanol, PdCl₂(dppf), Et₃NMethyl 3-chloro-4-formylbenzoate chemicalbook.com
Radical Bromination & HydrolysisMethyl 3-chloro-4-methylbenzoateNBS, Benzoic peroxyanhydrideMethyl 3-chloro-4-formylbenzoate amazonaws.com
Directed ortho-Metalation & FormylationMethyl 4-iodo-3-methylbenzoatei-PrMgCl, then DMFMethyl 4-formyl-3-methylbenzoate amazonaws.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogues are crucial steps to ensure the removal of impurities, such as starting materials, reagents, and by-products from the reaction mixture. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Flash Column Chromatography: A common technique for the purification of Methyl 2-chloro-4-formylbenzoate is flash column chromatography. amazonaws.com This method utilizes a silica (B1680970) gel (SiO₂) stationary phase and a mobile phase, typically a mixture of hexanes and ethyl acetate. amazonaws.com The compound is separated based on its polarity, allowing for the isolation of a pure product. For instance, after synthesis, the crude product of Methyl 2-chloro-4-formylbenzoate can be purified using a hexane:EtOAc (6:1) solvent system, yielding the compound as a yellow oil. amazonaws.com In some cases, the product is taken on to the next step without further purification. amazonaws.com

Crystallization: For solid compounds, crystallization is an effective purification technique. The crystal structure of an analogue, 4-chloro-2-formylphenyl 4-methylbenzenesulfonate, was determined after purification of the residue using flash column chromatography. researchgate.net While not directly this compound, this demonstrates a purification strategy for a closely related structure.

Acetal (B89532) Formation and Hydrolysis: A patented method for isolating methyl-4-formylbenzoate from a mixture of by-products involves its conversion to an acetal compound by reaction with an alcohol in the presence of an acid catalyst. google.com This acetal is then separated from the other components. Subsequently, the purified acetal is hydrolyzed back to the aldehyde, yielding high-purity methyl-4-formylbenzoate. This process could potentially be adapted for the purification of its chlorinated analogues.

Extraction and Washing: Following a reaction, an initial workup often involves partitioning the reaction mixture between an organic solvent and water. chemicalbook.com The organic layer containing the product is then washed with solutions like 2N HCl and brine to remove acidic and water-soluble impurities before being dried over a desiccant like MgSO₄. amazonaws.com

The following table summarizes the purification techniques found for this compound and its analogues.

Interactive Data Table: Purification and Isolation Techniques

CompoundPurification MethodDetails
Methyl 2-chloro-4-formylbenzoateFlash Column ChromatographyStationary Phase: SiO₂; Mobile Phase: Hexanes:EtOAc (6:1). The product was obtained as a yellow oil. amazonaws.com
Methyl 2-chloro-4-formylbenzoateAqueous WorkupThe reaction mixture was washed with water, 2N HCl, and brine, then dried over MgSO₄. amazonaws.com
Methyl-4-formylbenzoateAcetal FormationThe aldehyde is converted to an acetal with alcohol and an acid catalyst, isolated, and then hydrolyzed back to the pure aldehyde. The recovered MFB had a purity of 98.9%. google.com
4-chloro-2-formylphenyl 4-methylbenzenesulfonateFlash Column ChromatographyThe residue was separated using flash column chromatography after the solvent was removed. researchgate.net
Methyl 2-formylbenzoate (B1231588)Extraction and WashingThe reaction mixture was partitioned between water and ethyl acetate. The combined organic extracts were washed with brine and water, then dried over anhydrous magnesium sulphate. chemicalbook.com

Chemical Reactivity and Transformation of Methyl 4 Chloro 2 Formylbenzoate

Reactions Involving the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that readily undergoes nucleophilic addition and related reactions.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. sigmaaldrich.com This reaction typically involves the initial condensation of an aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). sigmaaldrich.com

In the case of methyl 4-chloro-2-formylbenzoate, the aldehyde functionality can react with various amines. A particularly significant application of this reactivity is the synthesis of nitrogen-containing heterocycles. Drawing a parallel to methyl 2-formylbenzoate (B1231588), which is a well-established precursor for isoindolinones, similar transformations are anticipated. nih.govresearchgate.net The reaction of methyl 2-formylbenzoate with a primary amine, often under acidic conditions, leads to the formation of an intermediate imine which can then undergo an intramolecular cyclization and subsequent rearrangement or amidation to yield the isoindolinone core. nih.govresearchgate.net Multi-component reactions, such as the Ugi reaction, using methyl 2-formylbenzoate have proven effective for creating diverse heterocyclic scaffolds. nih.govresearchgate.net It is expected that this compound would undergo analogous reactions to produce chlorinated isoindolinone derivatives.

Table 1: Synthesis of Isoindolinone Derivatives from Benzoate (B1203000) Precursors

Precursor Reagents Product Type Yield Reference
Methyl 2-formylbenzoate Primary amines, Ugi-type multicomponent reaction Isoindolinone derivatives Not specified nih.gov
2-Benzoylbenzoic acid Chlorosulfonyl isocyanate, various alcohols N-substituted isoindolinones 86-93% nih.gov

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (alkenes) from aldehydes or ketones. wikipedia.org The reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to form an alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The high thermodynamic stability of the P=O bond in the byproduct drives the reaction to completion. wpmucdn.com

For aromatic aldehydes like methyl 4-formylbenzoate (B8722198), the Wittig reaction provides an efficient method for extending the carbon chain at the formyl position. researchgate.net The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally yield the (E)-alkene (trans), whereas non-stabilized ylides predominantly form the (Z)-alkene (cis). organic-chemistry.orgyoutube.com By choosing the appropriate Wittig reagent, chemists can introduce a variety of substituted vinyl groups onto the benzene (B151609) ring. For example, reacting methyl 4-formylbenzoate with a phosphonium (B103445) ylide generated from an alkyl halide allows for the synthesis of the corresponding styrenyl derivative. wpmucdn.comresearchgate.net This strategy is directly applicable to this compound for the synthesis of various olefination products.

The electrophilic carbon of the aldehyde group readily reacts with a variety of nucleophiles. Condensation reactions with nitrogen and sulfur nucleophiles are fundamental transformations for this functional group.

Nitrogen Nucleophiles: As mentioned in the context of reductive amination, aldehydes condense with primary amines to form imines (Schiff bases). This reaction is typically reversible and often catalyzed by acid. The resulting imine can be isolated or used in subsequent reactions. With secondary amines, the initial adduct cannot eliminate water to form a stable imine and instead typically forms an enamine if there is a proton on the α-carbon.

Sulfur Nucleophiles: Thiols are potent nucleophiles that react with aldehydes to form thioacetals. msu.edu The reaction of an aldehyde with two equivalents of a thiol, usually in the presence of an acid catalyst, yields a dithioacetal. This reaction is analogous to the formation of acetals from alcohols. The sulfur atoms in the resulting thioacetal can be useful for further synthetic manipulations. For instance, dithioacetals can serve as protecting groups for aldehydes or can be used in umpolung chemistry, where the polarity of the carbonyl carbon is reversed. The reaction of aldehydes with BF3SMe2 can produce methyl-dithioacetals. diva-portal.org

The chemoselective reduction of an aldehyde in the presence of a less reactive ester is a common and synthetically useful transformation. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is highly effective for this purpose. acs.orgiwu.edu It readily reduces aldehydes and ketones to their corresponding alcohols, while typically leaving esters and other less reactive carbonyl groups untouched under standard conditions. acs.orgchegg.com

Studies on methyl 4-formylbenzoate have demonstrated that the aldehyde group can be selectively reduced to a hydroxymethyl group with NaBH4 in solvents like ethanol (B145695) at low temperatures, yielding methyl 4-(hydroxymethyl)benzoate in good yield. acs.orgchegg.comchegg.com The progress of this reaction can be easily monitored by techniques like thin-layer chromatography (TLC). acs.orgiwu.edu This chemoselectivity is attributed to the greater electrophilicity of the aldehyde carbonyl carbon compared to the ester carbonyl carbon. Other reducing systems, such as ammonia (B1221849) borane (B79455) in water or NaBH4 in the presence of sodium oxalate, have also been reported for the selective reduction of aldehydes. orientjchem.orgrsc.org This methodology is directly applicable to this compound for the synthesis of methyl 4-chloro-2-(hydroxymethyl)benzoate.

Table 2: Selective Reduction of Methyl 4-formylbenzoate

Reagent Solvent Product Yield Reference
Sodium Borohydride (NaBH4) 95% Ethanol Methyl 4-(hydroxymethyl)benzoate 60% acs.org
Sodium Borohydride (NaBH4) 95% Ethanol Methyl 4-(hydroxymethyl)benzoate Not specified chegg.com

Reactions Involving the Ester Moiety

The methyl ester group is generally less reactive than the aldehyde group but can undergo characteristic reactions of carboxylic acid derivatives.

Ester hydrolysis is a fundamental reaction that converts an ester into its corresponding carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base. Base-promoted hydrolysis, often called saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon.

For this compound, treatment with an aqueous base such as sodium hydroxide (NaOH), followed by acidification, will hydrolyze the methyl ester to the corresponding carboxylic acid, yielding 4-chloro-2-formylbenzoic acid. chemspider.com This reaction is a common procedure for unmasking a carboxylic acid from its ester form. A typical procedure involves heating the ester under reflux with a solution of NaOH in a water/methanol (B129727) mixture. chemspider.com After the reaction is complete, the reaction mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product. chemspider.com This transformation allows for the introduction of a carboxylic acid functionality, which can then participate in a wide array of subsequent reactions, such as amide bond formation or further derivatization.

Transesterification Reactions for Altering Alkyl Groups

Transesterification is a fundamental process for modifying the ester group of this compound. This reaction involves the substitution of the methyl group of the ester with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not extensively detailed in the provided results, the general principles of transesterification of methyl benzoates are well-established. The reaction equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the methanol by-product.

Table 1: General Conditions for Transesterification of Aryl Esters

CatalystAlcoholTemperatureConditions
Acid (e.g., H₂SO₄)R-OHRefluxExcess alcohol
Base (e.g., NaOR)R-OHVariesAnhydrous

Amidation Reactions

The methyl ester group of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires heating and can be catalyzed by certain reagents. For instance, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net This method offers high yields and the catalyst can be reused. researchgate.net Another approach involves the initial conversion of the ester to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the amide. researchgate.net

In a study, methyl 4-formylbenzoate was first converted to the corresponding benzoyl chloride, which then reacted with an amine in chloroform (B151607) to yield the amide in good yields (34-82%). researchgate.net

Table 2: Representative Amidation Reaction

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
Methyl 4-formylbenzoyl chlorideAmineChloroformN-substituted 4-formylbenzamide60% researchgate.net

Reactions Involving the Aryl Halide Moiety

The chlorine atom on the aromatic ring of this compound serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl or aryl-alkyl product. organic-chemistry.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org While direct examples with this compound are not specified, the general applicability of Suzuki coupling to aryl chlorides is well-documented. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a powerful tool for creating new carbon-carbon bonds and is often highly stereoselective, typically favoring the trans isomer. youtube.comorganic-chemistry.org The reaction can be performed under various conditions, including in water or ionic liquids, and with phosphine-free catalyst systems. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. libretexts.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org A study demonstrated the Sonogashira coupling of 4-chlorobenzaldehyde (B46862) with phenylacetylene, highlighting the feasibility of this reaction with chloro-substituted benzaldehydes. researchgate.net

Table 3: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Feature
SuzukiOrganoboron ReagentPd catalyst, BaseForms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds
HeckAlkenePd catalyst, BaseForms C(sp²)-C(sp²) bonds (substituted alkenes)
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseForms C(sp²)-C(sp) bonds (arylalkynes)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org The formyl and methoxycarbonyl groups in this compound are electron-withdrawing, which should facilitate nucleophilic attack.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The reactivity of the halide leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

Multi-Component Reactions (MCRs) Utilizing this compound as a Substrate

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.govnih.gov These reactions are highly efficient in terms of atom economy and step-count. nih.gov Benzoic acid derivatives containing an ortho-formyl group, such as this compound, are valuable substrates in various MCRs for the synthesis of heterocyclic compounds like isoindolinones. nih.gov

One example is a three-component reaction involving a 2-formylbenzoate derivative, a primary amine, and a terminal alkyne under copper catalysis to produce propargylisoindolinones. nih.gov Another three-component synthesis utilizes a 2-formylbenzoate, an amine, and a ketone to form 3-substituted isoindolinones. nih.gov This reaction likely proceeds through the formation of an imine, followed by a Mannich-type addition of the ketone enol and subsequent intramolecular lactamization. nih.gov

The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds, and the functional groups on this compound provide multiple points for reaction and further derivatization. nih.govnih.gov

Applications of Methyl 4 Chloro 2 Formylbenzoate in Target Oriented Synthesis

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The strategic placement of functional groups on the aromatic ring of methyl 4-chloro-2-formylbenzoate makes it a highly sought-after precursor in the pharmaceutical industry. Its utility spans various stages of drug development, from initial discovery to the synthesis of complex therapeutic agents.

Intermediate in Drug Discovery and Development

This compound is a key intermediate in the synthesis of new chemical entities with potential therapeutic applications. pharmanoble.com Its reactive aldehyde and ester functionalities, combined with the directing effects of the chloro group, allow for the systematic modification of its core structure. This facilitates the generation of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are fundamental in the early stages of drug discovery to identify and optimize lead compounds with desired pharmacological properties. The chloro and methoxy (B1213986) groups, in particular, can significantly influence a ligand's interaction with the binding pocket of a protein or nucleic acid, potentially leading to substantial improvements in potency. youtube.com

Synthesis of Inhibitors Targeting Specific Biological Pathways

While direct evidence for the use of this compound in the synthesis of antifolates is not extensively documented, its structural relative, methyl 4-formylbenzoate (B8722198), is a known precursor in this area. researchgate.net Antifolates are a class of drugs that interfere with the synthesis of folic acid, a crucial vitamin for cell growth and division, and are used in cancer chemotherapy and as antimicrobial agents. The formyl group of these benzoates can be readily converted into other functional groups or used in condensation reactions to build the complex heterocyclic systems characteristic of many antifolate drugs. The presence of the chloro substituent in this compound offers an additional point of modification, potentially leading to the development of new antifolate derivatives with improved efficacy or selectivity.

Construction of Complex Heterocyclic Systems with Potential Therapeutic Activity

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals being based on heterocyclic scaffolds. taylorfrancis.com this compound serves as a versatile building block for the synthesis of a wide array of bioactive heterocycles. researchgate.net The aldehyde group can participate in various cyclization reactions, such as the Biginelli or Hantzsch reactions, to form dihydropyrimidines and dihydropyridines, respectively. Furthermore, the chloro substituent can be displaced through nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities and the construction of more elaborate heterocyclic systems. For example, it can be used in the synthesis of chlorooxazoles, which are related to natural products. researchgate.net

A notable example of its application is in the synthesis of a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole. ebi.ac.uk This compound demonstrated potent CRF binding inhibitory activity and in vitro antagonistic activity. ebi.ac.uk

Role in the Synthesis of Immunomodulatory Drugs

Immunomodulatory drugs are agents that modify the response of the immune system. nih.gov While direct synthesis of established immunomodulatory drugs from this compound is not prominently reported, its analogues, such as methyl 2-formylbenzoate (B1231588), are implicated in the synthesis of immunomodulatory drug analogues. nih.gov The formyl and ester groups can be chemically manipulated to construct the core structures of various immunomodulatory agents. The chloro group on the benzene (B151609) ring of this compound provides a handle for further chemical elaboration, enabling the synthesis of a diverse range of analogues for exploring structure-activity relationships and developing new immunomodulatory therapies. nih.gov

Building Block for Agrochemicals and Specialty Chemicals

The reactivity of this compound also extends to the synthesis of agrochemicals and specialty chemicals. In the agrochemical sector, it can be used as a precursor for the synthesis of pesticides and herbicides. For instance, related compounds like phenoxyacetic acids are widely used as herbicides. nih.gov The structural features of this compound can be incorporated into new pesticide candidates to enhance their biological activity and selectivity. An important intermediate for the fungicide boscalid (B143098) is 4'-chloro-2-aminobiphenyl, highlighting the relevance of chlorinated biphenyl (B1667301) structures in agrochemicals. google.com

In the realm of specialty chemicals, this compound can be utilized in the production of polymers and materials with specific properties. The aldehyde and ester groups can undergo polymerization reactions, and the chloro substituent can influence the final properties of the material, such as its thermal stability and flame retardancy. Methyl 4-formylbenzoate, a related compound, is used in the preparation of dimethyl terephthalate, a monomer for the production of polyester. fishersci.ca

Utilization in the Synthesis of Natural Product Analogues

Natural products and their analogues are a significant source of new drug candidates and tools for chemical biology research. bohrium.comresearchgate.net The synthesis of natural product analogues often involves modifying the core structure of the natural product to improve its pharmacological properties or to simplify its synthesis. rsc.org this compound can serve as a key building block in the synthesis of analogues of natural products that contain a substituted aromatic ring. The formyl and ester groups can be used to construct the carbon skeleton of the natural product, while the chloro substituent can be retained or modified to create analogues with altered biological activity. For example, it can be used in the synthesis of analogues of quinolone-containing natural products, which exhibit a wide range of biological activities. nih.gov

Information regarding "this compound" and its applications in the development of novel organic materials and functional molecules is not available in the provided search results.

Extensive searches for research literature detailing the use of "this compound" in the synthesis and development of new organic materials and functional molecules did not yield specific findings. The search results primarily contain information on related but structurally distinct compounds, such as "Methyl 4-formylbenzoate," "Methyl 2-formylbenzoate," and other isomers like "Methyl 4-chloro-3-formylbenzoate."

While the available data touches upon the applications of these related compounds in areas like the synthesis of fluorescent dyes and bioactive molecules, it does not provide the specific details required to construct a scientifically accurate article on "this compound" as per the requested outline. The search results for the specified compound are limited to supplier information and basic chemical properties, lacking in-depth research applications for materials science.

Therefore, this report cannot be generated as the necessary scientific data is not present in the search results.

Derivatives and Analogues of Methyl 4 Chloro 2 Formylbenzoate in Advanced Research

Synthesis and Reactivity of Isomeric Methyl Chlorobenzoylformates

The isomeric placement of chloro and formyl groups on the methyl benzoate (B1203000) framework gives rise to distinct chemical entities with unique synthetic routes and reactivity profiles. Key isomers of interest include Methyl 4-chloro-3-formylbenzoate and Methyl 2-chloro-4-formylbenzoate.

A common laboratory synthesis for Methyl 4-chloro-3-formylbenzoate involves the palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde (B143073) in the presence of methanol (B129727) and a suitable base like triethylamine (B128534). This method provides a direct route to the target molecule. chemicalbook.com The reactivity of this isomer is characterized by the distinct functionalities present. The formyl group can undergo oxidation to a carboxylic acid, yielding methyl 4-chloro-3-carboxybenzoate, or be reduced to a hydroxymethyl group to form methyl 4-chloro-3-hydroxymethylbenzoate. smolecule.com Furthermore, the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols. smolecule.com

The synthesis of Methyl 2-chloro-4-formylbenzoate can be achieved from 2-chloro-4-methylbenzoic acid. The chemical literature provides access to this compound, indicating its availability for further derivatization and study. aobchem.comnih.gov

The relative positions of the electron-withdrawing formyl and chloro groups on the benzene (B151609) ring influence the reactivity of each isomer. The electronic effects of these substituents dictate the regioselectivity of further chemical transformations on the aromatic ring.

Table 1: Synthesis of Isomeric Methyl Chlorobenzoylformates

CompoundStarting MaterialKey ReagentsReference
Methyl 4-chloro-3-formylbenzoate4-bromo-2-chlorobenzaldehydeMethanol, CO, Palladium catalyst, Triethylamine chemicalbook.com
Methyl 2-chloro-4-formylbenzoate2-chloro-4-methylbenzoic acidNot specified in detail aobchem.comnih.gov

Exploration of Derivatives with Modified Halogenation Patterns

The nature of the halogen substituent on the formylbenzoate scaffold plays a critical role in modulating the compound's physicochemical properties and reactivity. Researchers have explored the replacement of the chloro group with other halogens, such as bromo and fluoro, to fine-tune these characteristics.

The reactivity of halogenated benzene rings in electrophilic substitution is influenced by the electronegativity and size of the halogen. Generally, halogens are deactivating yet ortho-, para-directing. libretexts.orglibretexts.orgpressbooks.pub The order of reactivity typically follows the trend of electronegativity, with fluoro-substituted rings being the most reactive and iodo-substituted ones the least. libretexts.orglibretexts.org

The synthesis of bromo-substituted analogues, for instance, can provide insight into how a larger, less electronegative halogen impacts the molecule's properties compared to the chloro derivative. Similarly, fluoro-substituted derivatives are of interest due to the unique properties fluorine imparts, such as increased metabolic stability and altered binding affinities in biological systems.

Investigations into Analogues with Different Ester Moieties

Modification of the ester group provides another avenue for creating analogues of Methyl 4-chloro-2-formylbenzoate with potentially altered properties. The synthesis of ethyl and benzyl (B1604629) esters has been reported for related formylbenzoates, suggesting that similar strategies can be applied to the chloro-substituted parent compound.

For example, Ethyl 4-formylbenzoate (B8722198) is a known compound, and its synthesis and properties have been documented. sigmaaldrich.com The preparation of Ethyl 4-chloroacetoacetate involves the chlorination of diketene (B1670635) followed by reaction with ethanol (B145695), showcasing a method for introducing an ethyl ester in the presence of a chloro substituent. chemicalbook.com Similarly, Benzyl 4-formylbenzoate is commercially available, indicating its synthetic accessibility. ambeed.com The synthesis of a homologous series of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates has also been described, demonstrating the feasibility of incorporating larger, more complex ester groups. researchgate.net

The size and nature of the ester group can influence factors such as solubility, cell permeability, and the rate of in vivo hydrolysis to the corresponding carboxylic acid, which may be the biologically active form of the molecule.

Table 2: Analogues with Different Ester Moieties

CompoundEster GroupParent CompoundReference
Ethyl 4-formylbenzoateEthyl4-formylbenzoic acid sigmaaldrich.com
Benzyl 4-formylbenzoateBenzyl4-formylbenzoic acid ambeed.com
Ethyl 4-chloroacetoacetateEthylAcetoacetic acid chemicalbook.com
4-Hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoateSubstituted Benzyl4-hydroxybenzoic acid researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

The systematic study of how structural modifications to a molecule affect its biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of drug discovery. oncodesign-services.com For derivatives of this compound, SAR studies aim to identify the key molecular features that govern their interactions with biological targets, such as enzymes.

While specific SAR studies on this compound are not extensively detailed in the available literature, research on related substituted benzaldehydes and benzoic acids provides valuable insights. For instance, studies on benzimidazole-based substituted benzaldehyde (B42025) derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease have shown that the nature and position of substituents on the benzaldehyde ring are crucial for activity. nih.gov In one study, a derivative with chloro groups at the 3 and 4 positions of the phenyl ring was found to be the most potent. nih.gov

Furthermore, SAR studies of benzoic acid derivatives as α-amylase inhibitors have revealed that the position of hydroxyl and methoxy (B1213986) groups significantly impacts inhibitory activity. nih.gov For example, a hydroxyl group at the 2-position had a strong positive effect, while methoxylation at this position had a negative effect. nih.gov These findings highlight the importance of the substitution pattern on the aromatic ring in determining biological function.

For derivatives of this compound, key areas for SAR exploration would include:

The position and nature of the halogen substituent: How does changing the halogen from chlorine to bromine or fluorine, or altering its position on the ring, affect biological activity?

Modifications of the formyl group: Would conversion of the aldehyde to an oxime, hydrazone, or other derivative enhance or diminish activity?

Alterations of the ester group: Does the size and lipophilicity of the ester group influence potency and pharmacokinetic properties?

By systematically synthesizing and evaluating a library of derivatives with variations at these positions, researchers can build a comprehensive SAR model to guide the design of more potent and selective biological agents.

Advanced Spectroscopic and Computational Studies on Methyl 4 Chloro 2 Formylbenzoate

Mechanistic Investigations of Key Reactions Involving Methyl 4-chloro-2-formylbenzoate

This compound is a bifunctional molecule featuring both an aldehyde and a methyl ester group, substituted with a chlorine atom on the aromatic ring. This unique combination of functional groups allows for a diverse range of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product formation and optimizing reaction conditions.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is primarily dictated by the electrophilic nature of the formyl group's carbon and the ester carbonyl carbon. Nucleophilic attack is a common reaction pathway for this compound.

Nucleophilic Addition to the Formyl Group: The aldehyde group is generally more reactive towards nucleophiles than the ester group. The reaction mechanism typically involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This is often the rate-determining step. Subsequent protonation of the resulting alkoxide yields the alcohol product. For instance, in reactions with amines, a common class of nucleophiles, the initial addition is followed by dehydration to form an imine (Schiff base). electrochem.org The reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions.

The presence of the electron-withdrawing chloro and methoxycarbonyl groups on the benzene (B151609) ring is expected to enhance the electrophilicity of the formyl carbon, thereby accelerating the rate of nucleophilic attack. This is consistent with studies on substituted benzaldehydes where electron-withdrawing groups at the para position were found to increase the reaction rate of aldol (B89426) condensations. acs.org

Transition States: The transition state for nucleophilic addition to the formyl group involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen π-bond. masterorganicchemistry.comlibretexts.org Computational studies on similar aldehydes, like benzaldehyde (B42025), have been used to model the geometries of these transition states. For example, calculations at the B3LYP/6-311G(d,p) level of theory have been employed to visualize the transition states and intermediates in reactions of benzaldehyde. researchgate.net For this compound, the transition state would be stabilized by the electron-withdrawing substituents, lowering the activation energy of the reaction.

Table 1: Key Reactions and Postulated Pathway Features for this compound

Reaction TypeNucleophileKey IntermediateExpected Influence of Substituents
Nucleophilic AdditionAmines (e.g., Hydrazine)Tetrahedral Adduct, ImineIncreased rate due to electron-withdrawing Cl and COOCH₃ groups.
Aldol-type CondensationEnolatesTetrahedral Adduct, α,β-Unsaturated AldehydeEnhanced electrophilicity of the formyl group promotes the reaction.
Cannizzaro ReactionHydroxide (B78521) ion (conc.)Tetrahedral AdductDisproportionation to alcohol and carboxylic acid.

Kinetic Studies and Reaction Rate Determination

The rate of nucleophilic substitution reactions often follows second-order kinetics, being first order with respect to both the substrate and the nucleophile. libretexts.org For reactions involving the formyl group of this compound, the rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by the electronic effects of the substituents on the aromatic ring. Studies on the saponification of substituted methyl benzoates have shown that electron-withdrawing groups increase the reaction rate. chegg.com For example, methyl p-nitrobenzoate undergoes saponification significantly faster than methyl benzoate (B1203000). chegg.com Similarly, the chloro and formyl groups on this compound would be expected to increase the rate of nucleophilic attack at the ester group compared to unsubstituted methyl benzoate.

A Hammett analysis of the aldol condensation with various para-substituted benzaldehydes revealed a positive ρ value (0.78), indicating that electron-withdrawing groups accelerate the reaction. acs.org This supports the prediction of enhanced reactivity for the formyl group in this compound.

Table 2: Predicted Relative Reactivity Based on Analogous Systems

ReactionReference CompoundExpected Relative Rate for this compoundRationale
Nucleophilic attack at formyl groupBenzaldehydeFasterElectron-withdrawing Cl and COOCH₃ groups increase electrophilicity.
Saponification of ester groupMethyl benzoateFasterElectron-withdrawing Cl and formyl groups increase electrophilicity.

Computational Chemistry for Predicting Reactivity and Designing Novel Transformations

Computational chemistry provides powerful tools for understanding the electronic properties and conformational behavior of molecules like this compound, offering insights that can guide the design of new reactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations are widely used to determine the electronic structure, optimized geometry, and energetic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) can provide valuable information. acs.org

Electronic Properties: Such calculations can map the molecular electrostatic potential (MESP), which would visually confirm the electrophilic sites at the carbonyl carbons of the formyl and ester groups. The calculations would also yield information on the frontier molecular orbitals (HOMO and LUMO). The LUMO is expected to be localized on the formyl and ester groups, indicating these are the sites for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's reactivity as an electrophile.

Energetics of Reactions: DFT can be used to calculate the energies of reactants, products, and transition states for reactions involving this compound. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and kinetics. For instance, the activation free energy (ΔG‡) for a nucleophilic addition can be calculated, offering a quantitative measure of the reaction barrier. acs.org

Table 3: Illustrative DFT-Calculated Properties for a Substituted Benzaldehyde (Note: This is a representative table based on general knowledge of DFT calculations on similar molecules, as specific data for this compound is not available.)

PropertyCalculated Value (Arbitrary Units)Interpretation
Dipole Moment~2.5 DIndicates a moderately polar molecule.
HOMO-LUMO Gap~4.5 eVRelates to the electronic excitability and chemical reactivity.
MESP Minimum (on formyl O)~ -55 kcal/molIndicates a region of high electron density, a site for electrophilic attack.
MESP Maximum (on formyl C)~ +40 kcal/molIndicates a region of electron deficiency, a site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments. nih.govnih.gov

Conformational Preferences: The molecule has rotational freedom around the C-C bonds connecting the formyl and ester groups to the benzene ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations. This is important as the relative orientation of the functional groups can influence their reactivity and interactions with other molecules. The planarity of the molecule and the potential for intramolecular interactions can be assessed.

Solvent Effects: By performing MD simulations in an explicit solvent, such as water or an organic solvent, the influence of the solvent on the conformational equilibrium and reactivity can be studied. The arrangement of solvent molecules around the solute can affect the accessibility of the reactive sites.

While specific MD simulation data for this compound is not published, studies on similar aromatic molecules demonstrate the utility of this technique in understanding their dynamic behavior in solution. lambris.com

Future Perspectives and Emerging Research Directions

Integration into Flow Chemistry and Automation for Enhanced Production

The integration of Methyl 4-chloro-2-formylbenzoate synthesis into continuous flow chemistry and automated production systems is not described in the available scientific literature. Flow chemistry offers significant advantages for chemical production, including enhanced safety, better heat and mass transfer, and potential for higher yields and purity. Research has demonstrated the successful application of flow chemistry to the synthesis of other aromatic esters and aldehydes, such as methyl 2-(chlorosulfonyl)benzoate. aobchem.com However, specific methodologies, reactor designs, or optimization studies for the continuous production of this compound have not been reported.

New Catalytic Systems for Transformations of this compound

The development of new catalytic systems to transform this compound is an area with little to no specific published research. The molecule possesses two reactive functional groups—the aldehyde and the ester—which could be targets for various catalytic transformations, including:

Catalytic Hydrogenation: Selective reduction of the aldehyde to an alcohol or the ester to an alcohol or methyl group. Studies on the catalytic hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) over manganese-based catalysts exist, but these are for a different substrate. mdpi.comrsc.org

Cross-Coupling Reactions: Utilizing the C-Cl bond for the formation of new carbon-carbon or carbon-heteroatom bonds.

Condensation Reactions: Involving the aldehyde group to synthesize more complex molecules and heterocyclic systems.

While these are plausible areas of research, no specific catalysts or methodologies have been documented for this compound.

Expanding Applications in Interdisciplinary Fields

There is a lack of specific research detailing the expansion of this compound applications into interdisciplinary fields. Its structural motifs are present in molecules of interest in medicinal chemistry and materials science. For instance, related substituted benzoates have been investigated as inhibitors of enzymes like carbonic anhydrase. nih.gov A related isomer, Methyl 2-chloro-4-formylbenzoate, is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com However, specific studies that utilize this compound as a key building block for new materials, pharmaceuticals, or agrochemicals are not found in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-chloro-2-formylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification between 4-chloro-2-formylbenzoic acid and methanol, using acyl halide intermediates (e.g., 4-chlorobenzoyl chloride) and a base catalyst like pyridine to deprotonate the phenolic oxygen, enhancing nucleophilic attack . Key steps include:

  • Reaction Setup : Use anhydrous conditions to prevent hydrolysis.
  • Catalyst Optimization : Pyridine neutralizes HCl byproducts, improving reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Yield Data : Typical yields range 60-75%, depending on stoichiometric ratios and temperature control (reflux at 80°C for 6–8 hours).

Q. How is this compound characterized analytically to confirm purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows peaks at δ 10.1 (formyl proton), δ 8.2–7.5 (aromatic protons), and δ 3.9 (methyl ester) .
  • FT-IR : Bands at 1720 cm1^{-1} (ester C=O), 1690 cm1^{-1} (formyl C=O), and 750 cm1^{-1} (C-Cl stretch) .
  • HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the formyl group in this compound during nucleophilic addition reactions?

  • Methodological Answer : The formyl group’s electrophilicity is enhanced by electron-withdrawing substituents (Cl at position 4), facilitating nucleophilic attacks (e.g., Grignard reagents or hydrazines). Computational studies (DFT calculations) reveal:

  • Electron Density Maps : Reduced electron density at the formyl carbon due to conjugation with the ester group .
  • Reaction Pathways : Kinetic studies show a two-step mechanism: initial nucleophilic attack followed by proton transfer .

Q. How does this compound interact with biological targets like COX-2, and what computational tools validate these interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes:

  • Key Interactions : The formyl group forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2, while the chloro substituent engages in hydrophobic interactions with Val349 .
  • Validation : MD simulations (AMBER) over 100 ns confirm stable binding (RMSD < 2.0 Å) .
  • Data Table :
TargetBinding Affinity (kcal/mol)Key Residues
COX-2-8.2Arg120, Tyr355
CYP450 3A4-6.7Phe304, Leu294

Q. What strategies address synthetic challenges in derivatizing this compound for drug-discovery applications?

  • Methodological Answer :

  • Protection of Formyl Group : Use ethylene glycol to form a cyclic acetal, preventing unwanted side reactions during ester hydrolysis .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst) introduces aryl groups at the chloro position .
  • Biological Screening : Derivatives are tested for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values compared to Celecoxib) .

Contradictions and Research Gaps

  • Synthetic Yield Variability : reports 60–75% yields, but similar compounds (e.g., methyl 4-bromo-2-formylbenzoate) achieve >80% yields under microwave-assisted conditions . Further optimization studies are needed.
  • Biological Activity : While computational studies predict COX-2 inhibition , experimental validation (e.g., enzyme assays) is absent in current literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.